molecular formula C14H15N5OS B2698191 (2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone CAS No. 2320662-98-2

(2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone

Cat. No.: B2698191
CAS No.: 2320662-98-2
M. Wt: 301.37
InChI Key: PIVZDPJKTVKLMP-UHFFFAOYSA-N
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Description

“(2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone” is a complex organic compound. It is a derivative of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide . These derivatives have been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Synthesis Analysis

The synthesis of these compounds involves the use of ethyl chloroformate, carboxylic acid derivatives, and 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine as raw materials . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed using various spectroscopic techniques such as FT-IR, 1 H-NMR, and 13 C-NMR . The structures were also confirmed using elemental analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure and the functional groups present in them. The compounds possess more cytotoxic activity than the reference drug (i.e., imatinib) .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Research involving similar compounds has shown potential in antimicrobial and antitubercular activities. A study demonstrated the synthesis of pyrimidine-azetidinone analogues, revealing their effectiveness against bacterial and fungal strains, and in vitro activity against Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014). This suggests potential for the studied compound in treating infections and tuberculosis.

Synthesis of Herbicides and Antimicrobial Agents

Another research area involves the creation of compounds for agricultural use, such as herbicides. A study outlined the synthesis of tricyclic adducts, closely related to powerful herbicides, from pyrimidine compounds (Obrech et al., 1988). This indicates the possibility of developing new herbicides using similar chemical structures.

Potential in Antipsychotic Medication

There's also research into the potential psychiatric applications of related compounds. A study discussed the synthesis of novel azodye/Schiff base/Chalcone derivatives, which showed significant antipsychotic activity (Gopi et al., 2017). This points towards the possibility of using similar compounds in developing antipsychotic medications.

Antidepressant and Nootropic Agents

Compounds with a pyrimidine base have been synthesized and evaluated for their antidepressant and nootropic effects. A particular study synthesized Schiff’s bases and 2-azetidinones and found notable antidepressant and nootropic activities in animal models (Thomas et al., 2016). This suggests the potential of related compounds in the treatment of depression and cognitive enhancement.

Cancer Treatment Applications

Research on compounds with similar structures has indicated potential in cancer treatment. For example, a study described a small molecule histone deacetylase (HDAC) inhibitor, effective against cancer cell proliferation and inducer of apoptosis (Zhou et al., 2008). This highlights a possible role for related compounds in oncology.

Mechanism of Action

The biological activities of these derivatives include their function as inhibitors of receptor tyrosine kinase . They have shown anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .

Future Directions

The future directions for these compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, their anticancer, antibacterial, antifungal, and antioxidant activities suggest potential applications in the treatment of various diseases .

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5OS/c1-21-13-11(3-2-5-16-13)14(20)19-7-10(8-19)18-12-4-6-15-9-17-12/h2-6,9-10H,7-8H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVZDPJKTVKLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CC(C2)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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